2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
Description
This compound belongs to the thienopyridine class, characterized by a fused bicyclic system of thiophene and pyridine. Key structural features include:
- Chlorine substituent at position 2 of the thienopyridine core.
- Oxolane-3-carbonyl group (tetrahydrofuran-3-carbonyl) at position 4. The chlorine atom may influence electronic properties and reactivity, similar to other halogenated thienopyridines like prasugrel .
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h5,8H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDXPPYKOIISLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the thieno[3,2-c]pyridine core, followed by the introduction of the chloro and oxolane-3-carbonyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in research applications.
Scientific Research Applications
Chemical Properties and Structure
This compound has the molecular formula and a molar mass of approximately 271.76 g/mol. The presence of a chloro substituent and an oxolane-3-carbonyl group contributes to its chemical reactivity and biological activity. The thieno[3,2-c]pyridine framework is known for its role in various pharmacological activities, making it a valuable structure for drug design.
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Compounds with similar thieno[3,2-c]pyridine structures have shown promise as anticancer agents. Research indicates that derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression.
- Antimicrobial Properties : Studies have suggested that this compound may exhibit antimicrobial effects against various pathogens, potentially leading to the development of new antibiotics.
- Neuropharmacology : The ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders.
-
Biological Interaction Studies
- Interaction studies involving 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine are crucial for understanding its pharmacological properties. Research typically focuses on:
- Binding affinity to specific receptors.
- Inhibition of key enzymes involved in disease processes.
- Modulation of signaling pathways within cells.
- Interaction studies involving 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine are crucial for understanding its pharmacological properties. Research typically focuses on:
Case Studies and Research Findings
- Case Study 1 : A study published in Chemical & Pharmaceutical Bulletin investigated the synthesis and biological evaluation of thieno[3,2-c]pyridine derivatives. Results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the oxolane group could enhance efficacy .
- Case Study 2 : Research highlighted in the Journal of Medicinal Chemistry explored the potential of thieno[3,2-c]pyridine compounds as inhibitors of glycine transporters. The study demonstrated that structural modifications could lead to improved inhibitory activity against GlyT1, which is implicated in various neurological disorders .
Comparison with Related Compounds
The following table summarizes some compounds structurally related to this compound and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-4-(3-methylthiothieno[3,2-b]pyridine) | Structure | Contains a methylthio group instead of an oxolane carbonyl. |
| 5-Methylthieno[3,2-c]pyridine | Structure | Lacks halogen substitution but retains similar core structure. |
| 6-Chloro-thieno[3,2-b]pyridine | Structure | Different halogen position; may exhibit different biological activities. |
Mechanism of Action
The mechanism of action of 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential for understanding its full potential.
Comparison with Similar Compounds
Prasugrel (5-[2-Cyclopropyl-1-(2-Fluorophenyl)-2-Oxoethyl]-4H,5H,6H,7H-Thieno[3,2-c]Pyridin-2-Yl Acetate)
- Substituents : A cyclopropyl-fluorophenyl-oxoethyl group at position 5 and an acetate ester at position 2.
- Pharmacology : Prodrug requiring hepatic activation to its active metabolite (R-138727), which irreversibly inhibits the P2Y12 ADP receptor on platelets .
- The oxolane-3-carbonyl group may confer distinct solubility and binding kinetics compared to prasugrel’s bulky, lipophilic substituents.
4-(5-Methylthiophen-2-Yl)-4H,5H,6H,7H-Thieno[3,2-c]Pyridine
5-{5H,6H,7H-Cyclopenta[c]Pyridazine-3-Carbonyl}-4H,5H,6H,7H-Thieno[3,2-c]Pyridine
- Substituents : A bicyclic cyclopenta[c]pyridazine carbonyl group at position 5.
- Key Differences :
- The oxolane-3-carbonyl group in the target compound is less rigid, possibly allowing conformational flexibility for interactions with diverse biological targets.
Physicochemical Properties
*Estimated based on (C₁₄H₁₂ClNO₂S, MW 293.77) with adjustment for oxolane substituent.
Pharmacological Implications
- Target Compound : The oxolane-3-carbonyl group may improve aqueous solubility, enhancing bioavailability. The chlorine atom could facilitate covalent interactions with biological targets, similar to prasugrel’s irreversible binding .
- Prasugrel : Requires metabolic activation, limiting efficacy in patients with CYP450 polymorphisms. The target compound’s lack of a prodrug design may circumvent this issue.
- Methylthiophene Analog : Higher lipophilicity may favor blood-brain barrier penetration, but this could also increase off-target effects .
Biological Activity
2-Chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by a thieno[3,2-c]pyridine framework with a chloro substituent and an oxolane-3-carbonyl group, which may influence its reactivity and interactions with biological targets.
The molecular formula of this compound is C13H13ClN2O2S with a molar mass of approximately 264.77 g/mol. The compound's structure is critical for its biological activity and includes the following features:
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClN2O2S |
| Molar Mass | 264.77 g/mol |
| CAS Number | 2034355-07-0 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The presence of the chloro group and the carbonyl functionality are believed to enhance these properties.
The proposed mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects. For instance, studies have shown that similar compounds can inhibit certain enzymes involved in disease processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of thieno[3,2-c]pyridine derivatives against various bacterial strains. The results indicated that modifications at the 5-position significantly enhanced antibacterial activity compared to unmodified analogs .
- Anti-inflammatory Effects : Research on related thieno compounds demonstrated their ability to reduce inflammation in animal models. The compounds were effective in inhibiting pro-inflammatory cytokines and showed promise in treating conditions like arthritis .
- Enzyme Inhibition : Inhibition studies on deubiquitinating enzymes (DUBs) revealed that certain derivatives of thieno[3,2-c]pyridine exhibited selective inhibition profiles. This suggests potential applications in cancer therapy by targeting ubiquitin-proteasome pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-(3-methylthiothieno[3,2-b]pyridine) | Methylthio group instead of oxolane carbonyl | Antimicrobial |
| 5-Methylthieno[3,2-c]pyridine | Lacks halogen substitution | Moderate antibacterial activity |
| 6-Chloro-thieno[3,2-b]pyridine | Different halogen position | Varies; potential anti-cancer |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the thienopyridine core and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion and fragmentation pattern . High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity, as demonstrated in thienopyridine analogs with 99% purity thresholds . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC monitoring detect degradation products. Thermal gravimetric analysis (TGA) determines decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. For solution stability, pH-dependent studies (e.g., phosphate buffers at pH 3–9) under UV-Vis spectroscopy track absorbance changes .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Answer : Column chromatography using silica gel (ethyl acetate/hexane gradients) is standard. For polar byproducts, reverse-phase flash chromatography (C18, methanol/water) improves resolution. Recrystallization from ethanol or acetonitrile enhances purity, as shown in related thienopyridine derivatives .
Advanced Research Questions
Q. What synthetic routes optimize the introduction of the oxolane-3-carbonyl moiety into the thienopyridine scaffold?
- Answer : A three-step approach is reported for similar systems: (1) Suzuki-Miyaura coupling to install the chloropyridine group, (2) Friedel-Crafts acylation using oxolane-3-carbonyl chloride under AlCl₃ catalysis, and (3) reductive cyclization with Pd/C and H₂. Yields >70% are achievable with strict anhydrous conditions and inert atmospheres . Competing side reactions (e.g., over-acylation) require TLC monitoring and quenching with ice-cold NaHCO₃ .
Q. How does the oxolane ring influence the compound’s pharmacokinetic properties compared to non-cyclic analogs?
- Answer : The oxolane ring increases lipophilicity (predicted LogP = 6.04 vs. 4.2 for linear analogs), enhancing membrane permeability but reducing aqueous solubility. Molecular dynamics simulations suggest the ring restricts free rotation, potentially improving target binding affinity. In vitro metabolic studies using liver microsomes show slower oxidation rates due to steric hindrance from the oxolane .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. agonist effects) be resolved?
- Answer : Cross-validate assays under standardized conditions (e.g., ATP concentration in kinase assays). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and distinguish competitive vs. allosteric mechanisms. Molecular docking (AutoDock Vina) with cryo-EM structures of target proteins (e.g., P2Y12 receptor) clarifies stereoelectronic interactions .
Q. What strategies mitigate cytotoxicity while retaining target specificity in lead optimization?
- Answer : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at the oxolane’s 4-position to reduce off-target interactions. Structure-activity relationship (SAR) studies on analogs with modified thienopyridine substituents (e.g., replacing chloro with methoxy) reveal that electron-withdrawing groups enhance selectivity but increase metabolic lability .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in LogP predictions vs. experimental measurements?
- Answer : Computational LogP values (e.g., using ChemAxon or ACD/Labs) often overestimate due to neglecting solvent-accessible surface area. Validate experimentally via shake-flask method (octanol/water partitioning) with HPLC quantification. Adjust predictions by incorporating molecular dynamics-derived solvent parameters .
Q. What techniques resolve overlapping peaks in NMR spectra caused by diastereomeric impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
